Silane, trimethyl(2-propynyloxy)-

説明

The exact mass of the compound Silane, trimethyl(2-propynyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, trimethyl(2-propynyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(2-propynyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

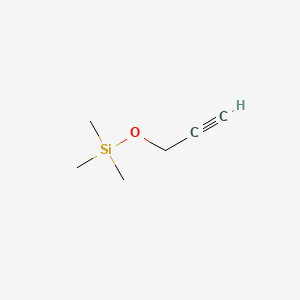

Structure

3D Structure

特性

IUPAC Name |

trimethyl(prop-2-ynoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OSi/c1-5-6-7-8(2,3)4/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRPJWCNCLSOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063956 | |

| Record name | Trimethyl(2-propynyloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5582-62-7 | |

| Record name | Trimethyl(2-propyn-1-yloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5582-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005582627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl(2-propynyloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(2-propynyloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Silane, trimethyl(2-propynyloxy)-

This guide offers a comprehensive technical examination of Silane, trimethyl(2-propynyloxy)-, a versatile bifunctional reagent pivotal in modern organic synthesis and materials science. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's core properties, synthesis, reactivity, and applications, grounding technical data with field-proven insights.

Strategic Overview: The Duality of a Modern Synthetic Building Block

Silane, trimethyl(2-propynyloxy)-, also known as trimethylsilyl propargyl ether, is a compound of significant strategic value in chemical synthesis. Its structure uniquely combines a terminal alkyne, a powerful reactive handle, with a trimethylsilyl (TMS) ether, a sterically bulky and readily cleavable protecting group for the propargyl alcohol.[1] This dual-functionality allows for the introduction of a masked hydroxyl group and a reactive alkyne moiety in a single, efficient step.

The primary utility of this reagent lies in its orthogonal reactivity. The terminal alkyne is primed for a host of powerful bond-forming reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Concurrently, the TMS group shields the hydroxyl functionality from undesired side reactions, and can be selectively removed under mild conditions to reveal the alcohol for subsequent transformations. This strategic advantage streamlines complex molecular construction, enhancing synthetic efficiency—a critical consideration in drug development and materials science.[1]

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's physical and analytical characteristics is paramount for its effective use, purification, and characterization.

Physicochemical Properties

The fundamental physical and chemical identifiers for Silane, trimethyl(2-propynyloxy)- are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5582-62-7 | [1] |

| Molecular Formula | C₆H₁₂OSi | [1] |

| Molecular Weight | 128.24 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 52 °C at 85 mmHg | [1] |

| Density | 0.835 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.406–1.411 | [1] |

| Flash Point | 48 °F (8.9 °C) | [1] |

| InChI Key | ZZRPJWCNCLSOLR-UHFFFAOYSA-N | |

| Canonical SMILES | C(C)OCC#C | [1] |

Spectroscopic Signature

Spectroscopic data is indispensable for the unambiguous identification and purity assessment of Silane, trimethyl(2-propynyloxy)-.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear structural fingerprint. Key signals include:

-

A sharp singlet around δ 0.1-0.2 ppm , integrating to 9H, corresponding to the magnetically equivalent protons of the trimethylsilyl (TMS) group.

-

A triplet at approximately δ 2.45-2.50 ppm (J = 2.4 Hz), integrating to 1H, which is characteristic of the terminal acetylenic proton (≡C-H).[1]

-

A doublet around δ 4.2-4.3 ppm , integrating to 2H, representing the methylene protons (-O-CH₂-) coupled to the acetylenic proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the proton data, showing distinct signals for each carbon environment:

-

A signal near δ -2.0 ppm for the three equivalent methyl carbons of the TMS group.

-

A signal around δ 51.5 ppm for the methylene carbon (-O-CH₂-).

-

Two signals in the alkyne region: one around δ 74.5 ppm for the terminal carbon (≡C-H) and another around δ 82.5 ppm for the internal alkyne carbon (-C≡).

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.

-

A strong, sharp absorption band near 3300 cm⁻¹ is a definitive indicator of the ≡C-H stretch of the terminal alkyne.[1]

-

A sharp, though weaker, absorption around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch.

-

Strong absorptions characteristic of the TMS group appear at approximately 1250 cm⁻¹ (Si-CH₃ symmetric deformation) and 840 cm⁻¹ (Si-C stretch).

-

A prominent C-O stretching band is observed around 1100 cm⁻¹ .

-

Validated Synthesis and Purification Protocol

The most reliable and widely used method for preparing Silane, trimethyl(2-propynyloxy)- is the direct silylation of propargyl alcohol with chlorotrimethylsilane under basic conditions.[1] This protocol is designed as a self-validating system, with each step explained to ensure reproducibility and high purity.

Synthetic Workflow Diagram

Caption: Step-wise workflow for the synthesis and purification of Silane, trimethyl(2-propynyloxy)-.

Detailed Experimental Methodology

Materials:

-

Propargyl alcohol (distilled)

-

Chlorotrimethylsilane (TMSCl, distilled)

-

Triethylamine (Et₃N, distilled from CaH₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve propargyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM to a concentration of approximately 0.5 M.

-

Expertise & Experience: An inert atmosphere is critical to prevent hydrolysis of the moisture-sensitive TMSCl. Triethylamine acts as an essential base to scavenge the HCl byproduct, driving the reaction to completion.

-

-

Silylation: Cool the stirred solution to 0 °C in an ice bath. Add chlorotrimethylsilane (1.1 eq.) dropwise over 20-30 minutes using a syringe or dropping funnel.

-

Causality: Controlled, low-temperature addition mitigates the exothermic nature of the reaction, preventing potential side reactions and ensuring a higher yield of the desired product.

-

-

Reaction Monitoring: After complete addition, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Trustworthiness: Reaction monitoring is a self-validating step that ensures complete conversion before proceeding to the workup, maximizing efficiency.

-

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.

-

Expertise & Experience: The bicarbonate wash neutralizes excess acid, while the brine wash aids in the removal of water from the organic phase, improving drying efficiency.

-

-

Isolation and Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by fractional distillation under reduced pressure to yield Silane, trimethyl(2-propynyloxy)- as a pure, colorless liquid.

Reactivity and Applications in Drug Development

The synthetic power of Silane, trimethyl(2-propynyloxy)- is rooted in the distinct and controllable reactivity of its two functional domains.

The Terminal Alkyne: A Hub for Coupling Chemistry

The alkyne group is a versatile platform for constructing complex molecular architectures.

-

Click Chemistry (CuAAC): The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] This process forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, a common and valuable linker in medicinal chemistry and bioconjugation due to its high efficiency, functional group tolerance, and bio-orthogonal nature.[1]

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

-

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the direct linkage of the terminal alkyne to aryl or vinyl halides. It is a foundational method for synthesizing conjugated systems prevalent in pharmaceuticals and organic electronics.

The TMS Ether: A Controllable Latent Nucleophile

The trimethylsilyl ether functions as a robust protecting group for the primary alcohol, which can be strategically unveiled when needed.

-

Deprotection Conditions: The Si-O bond is readily cleaved under various mild conditions, regenerating the free hydroxyl group. The choice of reagent allows for deprotection in the presence of other sensitive functional groups.

-

Fluoride-Based: Tetrabutylammonium fluoride (TBAF) in an organic solvent like THF is the most common and highly effective method.

-

Acidic Conditions: Mild protic acids (e.g., acetic acid in THF/water) or dilute mineral acids (e.g., HCl in methanol) can be employed.

-

Basic Conditions: Reagents such as potassium carbonate (K₂CO₃) in methanol are also effective for TMS ether cleavage.

-

This "protect-react-deprotect" strategy is fundamental in multi-step synthesis, allowing for precise control over the sequence of bond formations.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with this reagent.

-

Safety: Silane, trimethyl(2-propynyloxy)- is a flammable liquid with a low flash point and should be handled exclusively in a well-ventilated chemical fume hood.[1] It can cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat, is mandatory.

-

Handling: Due to its sensitivity to moisture, which can cause hydrolysis, all transfers should be conducted using anhydrous techniques under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat and ignition sources.

References

-

TMS Alcohol Protecting Group Using Silyl Ether . Leah4sci. [Link]

Sources

trimethyl(prop-2-ynoxy)silane chemical structure and bonding

An In-depth Technical Guide to Trimethyl(prop-2-ynoxy)silane: Structure, Bonding, and Synthetic Utility

Introduction: A Bifunctional Linchpin in Modern Synthesis

Trimethyl(prop-2-ynoxy)silane (CAS No. 5582-62-7) is a versatile bifunctional molecule that has emerged as a valuable building block for researchers in organic synthesis, materials science, and drug development.[1] It uniquely combines the protective capabilities of a trimethylsilyl (TMS) ether with the synthetic versatility of a terminal alkyne. This dual functionality allows for a wide range of orthogonal chemical transformations, making it an indispensable tool for the construction of complex molecular architectures.

This guide provides a detailed exploration of the chemical structure, bonding characteristics, spectroscopic signature, and reactivity of trimethyl(prop-2-ynoxy)silane. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights necessary to effectively leverage this reagent in their work.

Part 1: Molecular Structure and Bonding Analysis

The structure of trimethyl(prop-2-ynoxy)silane, C₆H₁₂OSi, is characterized by three key functional components: the trimethylsilyl group, the silyl ether linkage, and the propargyl moiety containing a terminal alkyne.

-

The Trimethylsilyl (TMS) Group: Comprising a central silicon atom bonded to three methyl groups, the TMS group is known for its chemical inertness and significant steric bulk.[2] This group is fundamental to its role as a protecting agent for the propargyl alcohol hydroxyl group. The Si-C bonds are stable, non-polar covalent bonds.

-

The Silyl Ether Linkage (-Si-O-C-): The bond between silicon and oxygen is a strong, polar covalent bond. The electronegativity difference between silicon (1.90) and oxygen (3.44) results in a polarized bond, which is susceptible to cleavage by specific reagents, particularly fluoride ions or acid, forming the basis of its utility as a protecting group.[3][4]

-

The Propargyl Moiety (-CH₂-C≡CH): This fragment provides the second reactive site. The carbon-carbon triple bond (C≡C) is electron-rich and serves as a key functional handle for a variety of addition and coupling reactions. The terminal alkyne proton (≡C-H) is weakly acidic and can be removed by a suitable base, enabling its participation in reactions like Sonogashira coupling or its direct use in cycloadditions.

The overall geometry features a tetrahedral silicon atom and a linear C-C≡C-H arrangement, providing a well-defined three-dimensional structure that influences its reactivity in complex synthetic environments.

Part 2: Spectroscopic Characterization

Accurate identification and purity assessment of trimethyl(prop-2-ynoxy)silane are crucial for its successful application. This is reliably achieved through a combination of NMR, IR, and Mass Spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.2 | Doublet | 2H | -O-CH₂ -C≡CH |

| ~2.4 | Triplet | 1H | -C≡CH |

| ~0.15 | Singlet | 9H | -Si(CH₃ )₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~80 | C ≡CH |

| ~75 | C≡C H |

| ~52 | -O-CH₂ - |

| ~ -1.5 | -Si(CH₃ )₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.

Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~2120 | Medium | C≡C stretch (alkyne) |

| ~1250, 840, 760 | Strong | Si-CH₃ vibrations |

| ~1100 | Strong | Si-O-C stretch |

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of trimethyl(prop-2-ynoxy)silane stems from the distinct and often orthogonal reactivity of its two primary functional groups. This allows for sequential, controlled modifications at either the silyl ether or the alkyne terminus.

Workflow: Orthogonal Reactivity

The following diagram illustrates the two principal reaction pathways available, highlighting the molecule's role as a versatile synthetic intermediate.

Caption: Dual reactivity pathways of trimethyl(prop-2-ynoxy)silane.

Silyl Ether as a Protecting Group

The TMS group serves as an effective protecting group for the primary alcohol of propargyl alcohol.[2] This is crucial in multi-step syntheses where the hydroxyl group's reactivity (e.g., as a nucleophile or base) would interfere with transformations elsewhere in the molecule.

-

Stability: TMS ethers are stable to a wide range of non-acidic and non-fluoride-containing reagents, including many oxidizing and reducing agents, organometallic reagents, and conditions for amide bond formation.

-

Deprotection: The TMS group is readily cleaved under mild conditions, most commonly using a fluoride source like tetrabutylammonium fluoride (TBAF) in an organic solvent such as THF.[2] Alternatively, acidic conditions (e.g., dilute HCl in methanol) can be employed. This ease of removal makes it an ideal temporary protecting group.[4]

The Alkyne as a Synthetic Handle

The terminal alkyne is a powerful functional group for carbon-carbon and carbon-heteroatom bond formation.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is arguably the most significant application. As a cornerstone of "click chemistry," the CuAAC reaction provides a highly efficient, regioselective, and biocompatible method for forming 1,4-disubstituted 1,2,3-triazoles. Trimethyl(prop-2-ynoxy)silane is an ideal alkyne partner in these reactions, enabling the covalent linking of molecules in drug discovery, bioconjugation, and materials science.

-

Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex internal alkynes.

-

Other Additions: The alkyne can participate in various other reactions, including hydrosilylation and carbosilylation, to generate functionalized vinylsilanes.[5][6][7][8][9]

Part 4: Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections detail validated protocols for the synthesis and application of trimethyl(prop-2-ynoxy)silane.

Protocol 1: Synthesis of Trimethyl(prop-2-ynoxy)silane

This protocol describes the silylation of propargyl alcohol using trimethylsilyl chloride. The causality for using a base like triethylamine is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propargyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of alcohol).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Silylation: Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield trimethyl(prop-2-ynoxy)silane as a clear, colorless liquid.

Protocol 2: Application in a CuAAC "Click" Reaction

This protocol demonstrates the use of trimethyl(prop-2-ynoxy)silane in a model reaction with benzyl azide. The self-validating aspect of this protocol lies in the clean conversion to a single triazole regioisomer, which can be confirmed by NMR.

Methodology:

-

Reactant Preparation: In a vial, dissolve trimethyl(prop-2-ynoxy)silane (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed as the active Cu(I) catalyst is formed in situ.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often complete when the mixture becomes a thick precipitate.

-

Workup: Add water to the reaction mixture and collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Characterization: The resulting 1-benzyl-4-((trimethylsilyloxy)methyl)-1H-1,2,3-triazole can be analyzed directly or after drying under vacuum. Purity and structure are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Trimethyl(prop-2-ynoxy)silane is a powerful and versatile reagent whose value lies in its predictable and orthogonal reactivity. The TMS ether provides a robust yet easily removable protecting group, while the terminal alkyne offers a gateway to a vast array of synthetic transformations, most notably the highly reliable CuAAC "click" reaction. By understanding its fundamental structure, bonding, and reactivity, researchers can confidently employ this molecule to streamline synthetic routes and construct novel, complex chemical entities with high precision and efficiency.

References

- Regioselective anti-Silyllithi

- Regioselective anti-Silyllithi

- Platinum catalysed hydrosilylation of propargylic alcohols. Organic & Biomolecular Chemistry (RSC Publishing).

- Regioselective anti-Silyllithiation of Propargylic Alcohols.

- (PDF) Regioselective anti-Silyllithiation of Propargylic Alcohols.

- Trimethyl(prop-2-yn-1-yloxy)silane | 5582-62-7. Sigma-Aldrich.

- 5582-62-7|Trimethyl(prop-2-yn-1-yloxy)silane. BLDpharm.

- A Review of Organosilanes in Organic Chemistry. Fisher Scientific.

- Silyl Groups - Technical Library. Gelest.

- Trimethylsilyl group. Wikipedia.

Sources

- 1. 5582-62-7|Trimethyl(prop-2-yn-1-yloxy)silane|BLD Pharm [bldpharm.com]

- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 3. thermofishersci.in [thermofishersci.in]

- 4. Silyl Groups - Gelest [technical.gelest.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Platinum catalysed hydrosilylation of propargylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40496J [pubs.rsc.org]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of O-Trimethylsilylpropargyl Alcohol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups and versatile building blocks is paramount. O-Trimethylsilylpropargyl alcohol, also known as 3-(trimethylsilyl)-2-propyn-1-ol, is a bifunctional reagent of significant interest.[1] Its structure uniquely combines a terminal alkyne, masked by a sterically modest and readily cleavable trimethylsilyl (TMS) group, with a primary alcohol. This duality allows for a wide range of synthetic transformations, including cross-coupling reactions, click chemistry, and nucleophilic additions, making it a valuable intermediate in the synthesis of complex molecular architectures.[2][3][4]

This guide provides an in-depth exploration of the primary synthesis pathways for O-trimethylsilylpropargyl alcohol, grounded in fundamental chemical principles and field-proven methodologies. We will dissect the causality behind experimental choices, present detailed protocols, and offer insights to ensure reproducible and scalable synthesis.

Core Principles: The Silylation of Propargyl Alcohol

The most direct and common route to O-trimethylsilylpropargyl alcohol is the O-silylation of propargyl alcohol. This reaction falls under the broad class of nucleophilic substitution at a silicon center. The core transformation involves the deprotonation of the hydroxyl group of propargyl alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic silicon atom of a trimethylsilylating agent.

The general mechanism is outlined below. A base is typically required to facilitate the deprotonation of the alcohol and to neutralize the acidic byproduct generated during the reaction, which drives the equilibrium towards the product.

Caption: General reaction mechanism for the O-silylation of propargyl alcohol.

The choice of silylating agent and base is critical and depends on the desired reactivity, reaction conditions, and sensitivity of other functional groups in more complex substrates.

Key Synthesis Methodologies

Several reliable methods exist for the synthesis of O-trimethylsilylpropargyl alcohol. The choice among them often represents a trade-off between reagent cost, reaction mildness, and ease of workup.

Method 1: Silylation with Trimethylsilyl Chloride (TMSCl) and an Amine Base

This is the classical and most cost-effective approach. Trimethylsilyl chloride (TMSCl) is a highly reactive silylating agent. The reaction cogenerates hydrochloric acid (HCl), which must be neutralized in situ to prevent acid-catalyzed side reactions and to drive the reaction to completion. Tertiary amines like triethylamine (NEt₃) or pyridine are commonly used as the acid scavenger.

Causality and Experimental Insight:

-

Why an amine base? Triethylamine and pyridine are sufficiently basic to deprotonate the alcohol (or at least engage in hydrogen bonding to increase its nucleophilicity) and to irreversibly sequester the HCl byproduct as a salt (e.g., triethylammonium chloride). This salt often precipitates from nonpolar solvents, providing a simple visual cue for reaction progress and facilitating its removal by filtration.

-

Solvent Choice: Aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are ideal. They are inert to the reagents and readily dissolve the starting materials.

-

Temperature Control: The reaction is often initiated at 0 °C. Silylation with TMSCl is exothermic, and initial cooling helps to control the reaction rate and minimize potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.

Method 2: Silylation with Nitrogen-Based Silylating Agents

For substrates that may be sensitive to the conditions of the TMSCl method, milder and more powerful silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) are excellent alternatives.

Causality and Experimental Insight:

-

Why BSA or HMDS? These reagents offer a significant advantage in their byproducts. The silylation reaction with BSA produces N-(trimethylsilyl)acetamide, and HMDS produces ammonia. Both are neutral and volatile, simplifying the workup procedure as they can often be removed under reduced pressure along with the solvent.[5] No salt filtration is required.

-

Reactivity: BSA is a particularly potent silylating agent, capable of silylating even hindered alcohols. For a simple primary alcohol like propargyl alcohol, these reagents provide a very clean and high-yielding transformation, often without the need for an additional catalyst or base.

Data Summary: Comparison of Synthesis Pathways

| Method | Silylating Agent | Base/Catalyst | Typical Solvent | Temperature | Typical Yield | Workup Complexity |

| Classical Amine Method | Trimethylsilyl Chloride (TMSCl) | Triethylamine, Pyridine | DCM, THF, Ether | 0 °C to RT | >90% | Moderate (Filtration of ammonium salt required) |

| Nitrogen-Based Reagents | BSA or HMDS | Often none required | Neat, THF, DCM | RT | >95% | Low (Byproducts are volatile) |

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Synthesis using Trimethylsilyl Chloride and Triethylamine

Materials:

-

Propargyl alcohol (1.0 eq)

-

Trimethylsilyl chloride (1.2 eq)

-

Triethylamine (1.3 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propargyl alcohol and anhydrous DCM.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add triethylamine to the solution via syringe, followed by the dropwise addition of trimethylsilyl chloride via the dropping funnel over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is a clear liquid. For high purity, fractional distillation under reduced pressure is recommended. The boiling point of O-trimethylsilylpropargyl alcohol is approximately 76 °C at 11 mmHg.[2][6][7]

Caption: Experimental workflow for the synthesis of O-trimethylsilylpropargyl alcohol via the TMSCl/NEt₃ method.

Safety and Handling

-

Propargyl Alcohol: Is a flammable and toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Trimethylsilyl Chloride (TMSCl): Is a corrosive and moisture-sensitive liquid. It reacts with water to release HCl gas. Handle with care in a fume hood.

-

Triethylamine (NEt₃): Is a flammable liquid with a strong odor. It is corrosive and should be handled in a fume hood.

-

Solvents: Dichloromethane is a volatile chlorinated solvent. Diethyl ether and THF are extremely flammable. Ensure all operations are performed away from ignition sources.

Applications in Research and Drug Development

O-trimethylsilylpropargyl alcohol serves as a versatile synthon. The TMS group acts as an effective protecting group for the terminal alkyne, allowing reactions to be performed at the hydroxyl group.[2] Conversely, the hydroxyl group can be transformed, preserving the silyl-protected alkyne for subsequent steps. This strategic protection is crucial in multi-step syntheses. For instance, it is used as a reagent in the synthesis of Isbogrel, a thromboxane A2 synthase inhibitor with potential applications in asthma treatment.[8] The alkyne functionality is a key handle for introducing the propargyl moiety into larger molecules via Sonogashira coupling, click chemistry, or as a precursor to other functional groups.[3]

Conclusion

The synthesis of O-trimethylsilylpropargyl alcohol is a fundamental and enabling transformation in organic chemistry. The choice between the robust, cost-effective TMSCl/amine method and the milder, cleaner conditions offered by nitrogen-based silylating agents like BSA allows chemists to tailor the synthesis to specific needs and substrate sensitivities. A thorough understanding of the underlying principles of silylation, coupled with meticulous experimental technique, ensures reliable and high-yielding access to this invaluable synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(Trimethylsilyl)propargyl alcohol [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. rawsource.com [rawsource.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3-(Trimethylsilyl)propargyl alcohol 99 5272-36-6 [sigmaaldrich.com]

- 8. 3-(Trimethylsilyl)propargyl alcohol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Silane, trimethyl(2-propynyloxy)- CAS number 5582-62-7

An In-depth Technical Guide to Silane, trimethyl(2-propynyloxy)- (CAS 5582-62-7)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Silane, trimethyl(2-propynyloxy)-, a versatile bifunctional reagent critical to modern organic synthesis, materials science, and drug discovery. We will move beyond a simple recitation of properties to explore the causality behind its reactivity and the strategic considerations for its application in research and development settings.

Core Molecular Profile & Physicochemical Properties

Silane, trimethyl(2-propynyloxy)-, also known as trimethyl(prop-2-ynoxy)silane or 2-propynyl trimethylsilyl ether, is an organosilicon compound distinguished by two key functional moieties: a terminal alkyne and a trimethylsilyl (TMS) ether.[1] This unique combination allows it to serve dual roles, primarily as a protected form of propargyl alcohol and as a key building block for "click chemistry" conjugations.[1][2]

| Property | Value | Source(s) |

| CAS Number | 5582-62-7 | [1][3] |

| Molecular Formula | C₆H₁₂OSi | [1][3] |

| Molecular Weight | 128.24 g/mol | [1][3] |

| IUPAC Name | trimethyl(prop-2-ynoxy)silane | [1] |

| Physical Form | Liquid | |

| Flash Point | 48 °F (8.9 °C) | [1] |

| Density | ~0.85 g/cm³ | [1] |

| SMILES | C(C)OCC#C | [1] |

| InChI Key | ZZRPJWCNCLSOLR-UHFFFAOYSA-N | [1] |

Synthesis and Verification

The most direct and common synthesis of trimethyl(2-propynyloxy)silane involves the silylation of 2-propynol (propargyl alcohol).[1] This reaction leverages the high affinity of silicon for oxygen and is a foundational technique in organic synthesis for the protection of hydroxyl groups.[4]

Protocol: Synthesis via Silylation

This protocol describes a standard laboratory procedure for the synthesis of trimethyl(2-propynyloxy)silane. The causality for using a base like triethylamine is twofold: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the HCl byproduct, driving the reaction to completion.[4]

Materials:

-

2-propynol (propargyl alcohol)

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (NEt₃) or other suitable non-nucleophilic base (e.g., pyridine, imidazole)

-

Anhydrous diethyl ether or dichloromethane (DCM) as solvent

-

Magnetic stirrer and stirring bar

-

Round-bottom flask, dropping funnel, and condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Reagent Charging: Dissolve 2-propynol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.

-

Silylation: Cool the solution to 0 °C using an ice bath. Add chlorotrimethylsilane (1.1 eq), dissolved in a small amount of anhydrous diethyl ether, dropwise via the dropping funnel over 30 minutes. A white precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of fresh anhydrous ether.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by distillation to yield pure Silane, trimethyl(2-propynyloxy)-.

Caption: Synthesis of Silane, trimethyl(2-propynyloxy)-.

Spectroscopic Verification

Verifying the structure is paramount. The Fourier Transform Infrared (FTIR) spectrum provides a definitive signature for the terminal alkyne, exhibiting a sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.[1] ¹H NMR spectroscopy will show characteristic peaks for the trimethylsilyl group (a singlet at ~0.2 ppm, 9H), the methylene protons adjacent to the oxygen (-OCH₂-, a doublet at ~4.2 ppm, 2H), and the acetylenic proton (-C≡CH, a triplet at ~2.4 ppm, 1H).

The Dichotomy of Reactivity: A Tale of Two Functional Groups

The utility of this molecule stems from the distinct yet complementary reactivity of its two functional ends.

A. The Trimethylsilyl (TMS) Ether: A Reliable Protecting Group

The TMS ether serves as a robust protecting group for the primary alcohol of the propargyl moiety.[1] The acidic proton of an alcohol can interfere with many organometallic reagents (like Grignard or organolithium reagents) and strong bases.[4][5] By converting the -OH group to a non-acidic -OTMS ether, these subsequent reactions can be performed without undesirable side reactions.[6]

Caption: General workflow for alcohol protection and deprotection.

Deprotection Protocol: The Si-O bond is labile under specific conditions, allowing for easy removal of the TMS group.

-

Acidic Conditions: Treatment with dilute mineral acids (e.g., HCl in methanol) or organic acids rapidly cleaves the silyl ether.[7]

-

Fluoride Ion Source: The silicon-fluorine bond is exceptionally strong, making fluoride ions (e.g., from Tetra-n-butylammonium fluoride, TBAF) highly effective for selective and mild deprotection.[8][9] A typical procedure involves stirring the silyl ether with a solution of TBAF in a solvent like THF at room temperature.[9]

B. The Terminal Alkyne: The Gateway to Click Chemistry

The terminal alkyne is the molecule's key to forming complex bioconjugates and materials. It is a workhorse in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click chemistry" reaction.[1][2][10] This reaction is prized by drug development professionals for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable joining of molecular fragments.[2][11]

The reaction involves the coupling of the terminal alkyne of trimethyl(2-propynyloxy)silane with an azide-functionalized molecule (e.g., a peptide, a drug scaffold, or a fluorescent tag) in the presence of a Cu(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][12]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This powerful conjugation strategy is widely used in:

-

Drug Discovery: Linking fragments to build novel bioactive compounds or creating Proteolysis Targeting Chimeras (PROTACs).[2]

-

Bioconjugation: Attaching imaging agents or affinity tags to biomolecules.

-

Materials Science: Synthesizing functionalized polymers and modifying surfaces.[1][13]

Safety and Handling

As a flammable and moisture-sensitive liquid, Silane, trimethyl(2-propynyloxy)- requires careful handling in a laboratory setting.[1][3]

| Hazard Category | Precautionary Measures | Source(s) |

| Flammability | Highly flammable liquid and vapor (UN1993, Hazard Class 3).[3] Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and ventilating equipment.[3] | [3] |

| Health Hazards | May cause skin and eye irritation.[1][3] Suspected to be harmful if inhaled or swallowed.[1] The toxicological properties have not been fully investigated.[3] | [1][3] |

| Handling | Handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Ground all equipment to prevent static discharge.[3] | [3] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is moisture-sensitive; storage under an inert gas is recommended.[3] Recommended storage temperature is 2-8°C. | [3] |

Conclusion

Silane, trimethyl(2-propynyloxy)- is more than a simple chemical; it is a strategic tool for molecular construction. Its value lies in the orthogonal reactivity of its silyl ether and terminal alkyne functionalities. For researchers, scientists, and drug development professionals, understanding the causality behind its synthesis, protection/deprotection strategies, and its role in click chemistry is essential for leveraging its full potential in creating novel therapeutics, advanced materials, and complex molecular probes.

References

-

17.8: Protection of Alcohols. (2022, September 24). Chemistry LibreTexts. [Link]

-

Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. Drexel University. [Link]

-

Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. [Link]

-

Deprotection of Silyl Ethers. Gelest. [Link]

-

Alcohol Protection with TMS (Trimethylsilyl ethers). (2016, February 10). YouTube. [Link]

-

Silyl Groups. Gelest. [Link]

-

12.4 Protecting Alcohols. (2018, September 20). YouTube. [Link]

Sources

- 1. Buy Silane, trimethyl(2-propynyloxy)- | 5582-62-7 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Silyl Groups - Gelest [technical.gelest.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Research Portal [researchdiscovery.drexel.edu]

Reactivity of the terminal alkyne in trimethyl(2-propynyloxy)silane

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in Trimethyl(2-propynyloxy)silane

Authored by: A Senior Application Scientist

Abstract

Trimethyl(2-propynyloxy)silane is a bifunctional molecule of significant interest in modern organic synthesis. It features a terminal alkyne, a locus of high reactivity, and a trimethylsilyl (TMS) ether, a common protecting group for alcohols. This guide provides an in-depth exploration of the diverse chemical transformations centered on the terminal alkyne moiety. We will dissect the causality behind experimental choices for key reactions, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and hydrosilylations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the construction of complex molecular architectures.

Introduction: The Strategic Value of Trimethyl(2-propynyloxy)silane

Trimethyl(2-propynyloxy)silane, with the chemical formula C₆H₁₂OSi, is an organosilicon compound that serves as a valuable reagent in organic synthesis.[1] Its structure is deceptively simple, yet it offers a powerful combination of functionalities. The molecule consists of a propargyl alcohol core where the hydroxyl group is protected as a trimethylsilyl (TMS) ether. Silyl ethers are widely used as protecting groups for alcohols because they are easy to install, stable under a variety of reaction conditions, and can be selectively removed under mild protocols.[2][3][4]

The primary focus of this guide, however, is the reactivity of the molecule's other key feature: the terminal alkyne. Characterized by sp-hybridized carbon atoms, terminal alkynes possess high electron density and exceptional chemical reactivity, making them ideal for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[5] The TMS ether group in trimethyl(2-propynyloxy)silane is generally stable to the conditions required to functionalize the alkyne, allowing chemists to perform transformations on the alkyne without affecting the protected hydroxyl group.[1] This guide will explore the most synthetically useful reactions of this terminal alkyne.

Synthesis of Trimethyl(2-propynyloxy)silane

The synthesis of trimethyl(2-propynyloxy)silane is a straightforward and high-yielding procedure, typically achieved through the silylation of propargyl alcohol.[1] This reaction exemplifies the use of silyl halides to protect hydroxyl groups.

Experimental Protocol: Synthesis via Silylation

-

To a stirred solution of propargyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 eq.) or imidazole (1.2 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride (TMSCl, 1.1 eq.) dropwise to the solution. The formation of a white precipitate (amine hydrochloride salt) is typically observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield trimethyl(2-propynyloxy)silane as a colorless oil.

Key Reactions of the Terminal Alkyne

The synthetic utility of trimethyl(2-propynyloxy)silane is primarily derived from the versatility of its terminal alkyne. This functional group serves as a linchpin for constructing more complex molecules through various coupling and addition reactions.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a powerful cross-coupling method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] It typically employs a palladium catalyst and a copper(I) co-catalyst. In this context, trimethyl(2-propynyloxy)silane serves as the terminal alkyne component, enabling the introduction of the propargyloxy-silane moiety onto aromatic or vinylic scaffolds.

Causality in Protocol Design:

-

Catalyst System: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst. Copper(I) iodide is used as a co-catalyst to form a more reactive copper(I) acetylide intermediate, which accelerates the transmetalation step.[6]

-

Base: A mild amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves both to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct, preventing catalyst deactivation.

-

Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent oxidative side reactions and ensure the stability of the catalytic species.

Experimental Protocol: Sonogashira Coupling with Iodobenzene

-

To a dry Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Add anhydrous, degassed THF as the solvent, followed by triethylamine (2.0 eq.).

-

To this stirred mixture, add trimethyl(2-propynyloxy)silane (1.2 eq.) via syringe.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of "click chemistry," a set of criteria for reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[7] This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[8][] The propynyloxy group in trimethyl(2-propynyloxy)silane is an excellent substrate for CuAAC, enabling its conjugation to azide-functionalized molecules in fields ranging from drug discovery to materials science.[1][10]

Causality in Protocol Design:

-

Copper(I) Source: The active catalyst is the copper(I) ion. It is often generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts.

-

Solvent System: The reaction is remarkably tolerant of various solvents and is often performed in benign mixtures, including water/t-butanol or DMSO, which is a significant advantage for biological applications.[7]

-

Ligands: While not always necessary, ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.

Experimental Protocol: CuAAC with Benzyl Azide

-

In a vial, dissolve benzyl azide (1.0 eq.) and trimethyl(2-propynyloxy)silane (1.05 eq.) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

-

Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting triazole product by column chromatography or recrystallization.

Hydrosilylation: Accessing Vinylsilane Intermediates

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bond of the alkyne.[11][12] This reaction transforms the alkyne in trimethyl(2-propynyloxy)silane into a vinylsilane, which is an exceptionally versatile synthetic intermediate. The reaction's outcome is highly dependent on the catalyst and conditions used, which control the regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer).[11]

Causality in Protocol Design:

-

Catalyst Choice: Transition metal catalysts are essential. Ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ are known to favor the formation of Z-vinylsilanes with high regioselectivity. Platinum and rhodium catalysts are also commonly used but may yield different isomeric mixtures.[11]

-

Silane Reagent: The choice of hydrosilane (R₃SiH) influences reactivity and the properties of the resulting vinylsilane.

-

Reaction Control: Strict control of temperature and exclusion of oxygen are necessary to prevent side reactions and ensure high selectivity.

| Selectivity | Product | Description |

| β-(E)-addition | The silyl group and the largest substituent are on opposite sides of the double bond. | |

| β-(Z)-addition | The silyl group and the largest substituent are on the same side of the double bond. | |

| α-addition | The silyl group adds to the terminal carbon, resulting in a 1,1-disubstituted alkene. |

Experimental Protocol: Ruthenium-Catalyzed Hydrosilylation

-

In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the ruthenium catalyst [Cp*Ru(MeCN)₃]PF₆ (0.01-0.05 eq.).

-

Add anhydrous, degassed solvent (e.g., acetone or DCM).

-

Add trimethyl(2-propynyloxy)silane (1.0 eq.) to the catalyst solution.

-

Slowly add the hydrosilane (e.g., triethylsilane, 1.1 eq.) to the mixture at room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by ¹H NMR or GC-MS analysis of an aliquot.

-

Once the starting alkyne is consumed, remove the solvent under reduced pressure.

-

The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by distillation or column chromatography if necessary.

Summary and Outlook

The terminal alkyne of trimethyl(2-propynyloxy)silane is a gateway to a vast array of chemical structures. Its reactivity can be precisely controlled to engage in powerful synthetic transformations, including C-C bond formation via Sonogashira coupling, heterocycle synthesis via CuAAC "click" chemistry, and the formation of versatile vinylsilane intermediates through hydrosilylation. The stability of the ancillary TMS ether group under these diverse conditions underscores the molecule's utility as a robust and versatile building block. For professionals in drug discovery and materials science, mastering the reactivity of this compound opens up efficient and modular synthetic routes to novel and complex molecular targets.

References

-

Wikipedia. (n.d.). Silyl ether. [Link]

-

Fiveable. (n.d.). Silyl Ethers Definition. [Link]

-

Chemistry LibreTexts. (2021, June 10). 16: Silylethers. [Link]

-

Scientific Spectator. (n.d.). Recent Advances in the Hydrosilylation of Alkynes. [Link]

-

Trost, B. M., & Ball, Z. T. (2005). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Journal of the American Chemical Society, 127(49), 17644–17655. [Link]

-

Le, C., et al. (2022). Electrochemical Hydrosilylation of Alkynes. Organic Letters, 24(7), 1530-1534. [Link]

-

ResearchGate. (n.d.). Ways of making silyl ethers from alcohols. [Link]

-

RSC Publishing. (2020, December 7). Recent advances in transition metal-free catalytic hydroelementation (E = B, Si, Ge, and Sn) of alkynes. [Link]

-

Drexel University. (n.d.). Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. [Link]

- Google Patents. (n.d.). US5059695A - Silane compound for use in the synthesis of semiconducting polymers with perpendicular arranged cores.

-

Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2841-2866. [Link]

-

Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]

-

University of Illinois. (2004, November 8). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. [Link]

-

MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

-

RSC Publishing. (n.d.). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. [Link]

Sources

- 1. Buy Silane, trimethyl(2-propynyloxy)- | 5582-62-7 [smolecule.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. Research Portal [researchdiscovery.drexel.edu]

- 11. scientificspectator.com [scientificspectator.com]

- 12. Electrochemical Hydrosilylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Silyl Ethers as Protecting Groups for Terminal Alkynes

The Strategic Imperative for Alkyne Protection in Synthesis

In the intricate landscape of organic synthesis, the terminal alkyne (R-C≡C-H) presents a unique challenge and opportunity. Its terminal proton is markedly acidic (pKa ≈ 25), a feature that, while enabling the formation of highly useful acetylide anions, also renders it incompatible with a vast array of common reagents, including organometallics (Grignard, organolithium reagents), strong bases, and certain nucleophiles.[1] Unchecked, this acidity can lead to premature quenching of reagents, undesired side reactions, and ultimately, the failure of a synthetic route.

To navigate this reactivity, the concept of a "protecting group" is employed. This strategy involves the temporary and reversible masking of the acidic proton, rendering the alkyne inert to the desired reaction conditions.[2] Among the most versatile and widely adopted classes of protecting groups for this purpose are the silyl ethers. The introduction of a trialkylsilyl group (R₃Si) effectively replaces the acidic proton, creating a robust and sterically shielded silylacetylene that can be carried through multiple synthetic steps before being selectively removed to regenerate the terminal alkyne.[3][4] This guide provides a comprehensive overview of the selection, application, and cleavage of silyl ether protecting groups for terminal alkynes, grounded in mechanistic principles and field-proven protocols.

A Comparative Analysis of Common Silyl Protecting Groups

The efficacy of a silyl protecting group is determined by a delicate balance between its stability to various reaction conditions and the ease with which it can be removed. The steric and electronic properties of the substituents on the silicon atom allow for fine-tuning of this balance. The choice of silyl group is therefore a critical strategic decision in synthesis design.

| Silyl Group | Common Abbreviation | Silylating Agent(s) | Key Characteristics & Stability Profile | Common Deprotection Conditions |

| Trimethylsilyl | TMS | TMSCl, BSA, TMSOTf | The most labile silyl group; highly sensitive to both acidic and basic conditions. Ideal for protection through neutral or very mild reaction sequences. | K₂CO₃/MeOH; DBU; dilute acid; TBAF (very rapid).[5][6][7][8] |

| Triethylsilyl | TES | TESCl, TESOTf | Offers slightly greater steric bulk and stability than TMS.[9] Resistant to some conditions that would cleave a TMS group. | TBAF; HF-Pyridine; acidic hydrolysis.[10] |

| tert-Butyldimethylsilyl | TBS or TBDMS | TBSCl, TBSOTf | A robust and versatile "workhorse" group. Stable to a wide range of non-fluoride basic conditions, mild acids, and many organometallic reagents.[11][12] | TBAF; HF-Pyridine; PPTS; strong acid (e.g., HCl, TFA).[10][12] |

| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | Highly sterically hindered and very stable.[11] Withstands strongly basic conditions and is significantly more stable to acid than TBS.[9][13] | TBAF (slower, may require heat); HF-Pyridine; AgF.[14][15] |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Offers high stability comparable to TIPS, with enhanced stability toward acidic conditions due to the bulky phenyl groups.[16][9] | TBAF; HF-Pyridine. |

The relative stability of these groups is a cornerstone of their strategic application. Under acidic conditions, the stability generally increases with steric bulk: TMS < TES < TBS < TIPS < TBDPS .[9] In the presence of fluoride ions, the trend is slightly different, with the extremely bulky TBS and TBDPS groups showing greater resistance than TIPS: TMS < TES < TIPS < TBS < TBDPS .[9] This differential stability enables the concept of orthogonality , where one type of silyl group can be selectively removed in the presence of another, a powerful tactic in complex molecule synthesis.

The Silylation of Terminal Alkynes: Mechanism and Methodology

The formation of a silylacetylene is most commonly achieved by converting the terminal alkyne into its conjugate base, the acetylide anion, which then acts as a nucleophile toward a silyl electrophile.

Mechanistic Rationale

The predominant pathway involves the deprotonation of the alkyne using a strong, non-nucleophilic base. Organolithium reagents (like n-BuLi), lithium amides (like LDA), or Grignard reagents are frequently employed.[4][17][18] The resulting acetylide then attacks the silicon atom of a silyl halide (e.g., TIPSCl) or silyl triflate (e.g., TBSOTf) in a nucleophilic substitution reaction, displacing the halide or triflate leaving group.[3] Silyl triflates are significantly more reactive than the corresponding chlorides and are often used for the silylation of more sterically hindered substrates.[9][19]

More recently, metal-free, milder protocols have been developed. For instance, carboxylate-catalyzed methods use a quaternary ammonium pivalate to generate a weakly basic species in situ, which is sufficient to deprotonate the alkyne and facilitate silylation with agents like N,O-bis(trimethylsilyl)acetamide (BSA).[17][20]

Sources

- 1. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals - [thieme-connect.com]

- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 8. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 13. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]

- 14. scielo.org.mx [scielo.org.mx]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 19. m.youtube.com [m.youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Photochemical Behavior of Trimethyl(2-propynyloxy)silane

Abstract

This technical guide provides a comprehensive examination of the photochemical behavior of trimethyl(2-propynyloxy)silane (TMPSi). As a molecule integrating the functionalities of a silyl ether and a terminal alkyne, TMPSi presents a unique landscape for photochemical transformations. This document synthesizes current research to offer a detailed perspective on its photopolymerization, photochemical bond cleavage, potential for sigmatropic rearrangements, and its applications in materials science, particularly in photochemical vapor deposition. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the photochemical reactivity of organosilicon compounds.

Introduction: Structural and Spectroscopic Properties of Trimethyl(2-propynyloxy)silane

Trimethyl(2-propynyloxy)silane, with the chemical formula C₆H₁₂OSi, possesses a structure that combines a stable trimethylsilyl ether group with a reactive propargyl moiety. The Si-O-C linkage provides flexibility and thermal stability, while the terminal alkyne (C≡C-H) is a site of high reactivity, particularly for radical additions.

Photochemical Polymerization: A Pathway to Novel Materials

One of the most prominent photochemical reactions of TMPSi is its polymerization upon UV irradiation, leading to the formation of organosilicon particles and films.[1] This reactivity is primarily centered on the propargyl group's triple bond.

Mechanism of Photopolymerization

The photopolymerization of TMPSi is believed to proceed via a radical chain mechanism, analogous to the well-established thiol-yne photopolymerization.[2][3][4] The process can be divided into initiation, propagation, and termination steps.

-

Initiation: In the absence of a dedicated photoinitiator, initiation can occur through the direct photolysis of TMPSi with high-energy UV light or, more commonly, through the excitation of a co-reactant. For instance, in the presence of carbon disulfide (CS₂), UV irradiation at 313 nm excites the CS₂ molecule, which then reacts with the C≡C bond of TMPSi to generate an initial radical species.

-

Propagation: The initial radical adds across the triple bond of another TMPSi molecule, generating a vinyl radical. This new radical can then propagate the chain by adding to another alkyne, leading to the growth of a polymer chain. This process results in a highly cross-linked network.

-

Termination: The polymerization process terminates through standard radical recombination or disproportionation reactions.

The overall process results in the formation of a polytrimethylsiloxy-substituted polyhydrocarbon. ArF laser photolysis of gaseous TMPSi has been shown to result in the chemical vapor deposition of such polymeric materials.

Co-reactant Induced Photopolymerization

The photochemical reactivity of TMPSi is significantly influenced by the presence of other molecules in the reaction mixture.

-

With Carbon Disulfide (CS₂): Under UV irradiation (e.g., 313 nm mercury lamp), a gaseous mixture of TMPSi and CS₂ produces sedimentary aerosol particles. Spectroscopic analysis indicates that excited CS₂ molecules initiate the polymerization at the C≡C bond, with sulfur-containing functionalities being incorporated into the resulting polymer.

-

With Glyoxal (CHOCHO): In the presence of glyoxal and light irradiation at 435.8 nm, TMPSi is involved in the formation of aerosol particles and thin films. The photochemical reaction is noted to be approximately eight times faster than the corresponding thermal reaction, with evidence suggesting a radical polymerization mechanism for the photochemical pathway.

-

With Acrolein (CH₂=CHCHO): Upon exposure to N₂ laser light, a mixture of TMPSi and acrolein yields aerosol particles. Analysis of these particles reveals that TMPSi is incorporated into a polyacrolein structure and that cleavage of both Si-C and Si-O bonds occurs during this process.

The following diagram illustrates a proposed initiation and propagation sequence for the photopolymerization of TMPSi.

Caption: Hypothetical-[5][6]silyl shift in TMPSi.

Applications in Photochemical Vapor Deposition (PCVD)

The ability of TMPSi to undergo gas-phase photopolymerization makes it a candidate precursor for photochemical vapor deposition (PCVD). PCVD is a technique for depositing thin films onto a substrate at lower temperatures than conventional chemical vapor deposition (CVD), which is advantageous for temperature-sensitive substrates.

In a typical PCVD process, a vapor of TMPSi, either alone or mixed with a co-reactant like an oxidizing agent, is introduced into a reaction chamber. The substrate is then irradiated with UV light, which initiates the photochemical reactions in the gas phase and on the substrate surface, leading to the deposition of a solid film. The properties of the resulting film, such as its composition and dielectric constant, can be controlled by varying the process parameters, including the precursor composition, pressure, and irradiation wavelength and intensity. [7][8][9][10]

Experimental Protocols

The following sections provide representative, step-by-step methodologies for investigating the photochemical behavior of TMPSi. These protocols are synthesized from general procedures described for the photolysis of organosilicon compounds.

Protocol for Solution-Phase Photolysis

This protocol is designed for studying the photochemical reactions of TMPSi in a solvent.

-

Preparation of Reaction Mixture:

-

In a quartz reaction vessel, prepare a solution of trimethyl(2-propynyloxy)silane in a photochemically inert, dry solvent (e.g., hexane or acetonitrile). A typical concentration range is 0.01-0.1 M.

-

If a photosensitizer or co-reactant is used, add it to the solution at an appropriate concentration.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench excited states or participate in side reactions.

-

-

Photochemical Irradiation:

-

Place the sealed quartz vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp).

-

Use optical filters to select a specific wavelength range for irradiation if necessary.

-

Maintain a constant temperature during the reaction using a cooling system.

-

Irradiate the solution for a predetermined period, taking aliquots at regular intervals for analysis.

-

-

Reaction Monitoring and Product Analysis:

-

Monitor the disappearance of the starting material and the formation of products using techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Characterize the resulting products using spectroscopic methods such as NMR (¹H, ¹³C, ²⁹Si), FT-IR, and mass spectrometry.

-

Protocol for Gas-Phase Photochemical Vapor Deposition

This protocol outlines a general procedure for depositing thin films from TMPSi vapor.

-

System Setup:

-

Assemble a low-pressure CVD reactor consisting of a reaction chamber with a UV-transparent window (e.g., quartz), a substrate holder with temperature control, a vacuum system, and mass flow controllers for precursor delivery.

-

Place the substrate (e.g., a silicon wafer) onto the holder.

-

Evacuate the chamber to a base pressure typically in the mTorr range.

-

-

Precursor Delivery and Deposition:

-

Introduce trimethyl(2-propynyloxy)silane vapor into the chamber at a controlled flow rate. The TMPSi can be vaporized from a bubbler held at a constant temperature.

-

If required, introduce a co-reactant gas (e.g., N₂O or O₂) into the chamber through a separate mass flow controller.

-

Adjust the chamber pressure to the desired operating pressure.

-

Initiate the deposition by irradiating the chamber with a UV source (e.g., a deuterium lamp or an excimer laser) directed at the substrate.

-

-

Film Characterization:

-

After the deposition period, turn off the UV source and precursor flow, and cool the substrate.

-

Remove the substrate from the chamber.

-

Characterize the deposited film for its thickness (ellipsometry), composition (X-ray Photoelectron Spectroscopy - XPS), bonding structure (FT-IR), and morphology (Scanning Electron Microscopy - SEM).

-

The following diagram illustrates a typical workflow for a PCVD experiment.

Caption: Workflow for Photochemical Vapor Deposition (PCVD).

Quantitative Aspects: The Concept of Quantum Yield

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. [11][12] Φ = (number of molecules reacted) / (number of photons absorbed)

For the photochemical reactions of trimethyl(2-propynyloxy)silane, specific quantum yield values have not been reported in the reviewed literature. The determination of quantum yields requires careful actinometry to measure the photon flux. However, it can be inferred that in processes like photopolymerization, the quantum yield can be greater than 1, indicative of a chain reaction mechanism where a single photon absorption event initiates the conversion of multiple monomer molecules. [11]

Conclusion and Future Outlook

The photochemical behavior of trimethyl(2-propynyloxy)silane is a rich field with significant potential for applications in materials science. Its ability to undergo photopolymerization, both alone and with co-reactants, makes it a valuable precursor for creating novel organosilicon polymers, particles, and thin films via techniques like photochemical vapor deposition. While the fundamental reaction pathways involving the propargyl group are beginning to be understood, there remain exciting areas for future investigation.